2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would include a tetrahydroquinoline ring, a carboxylic acid group, and a carbamate group with a tert-butyl substituent. The exact three-dimensional structure would depend on the stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis
As an organic compound, “2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid” could potentially undergo a variety of chemical reactions. The carboxylic acid and carbamate groups are both reactive and could participate in reactions such as esterification, amidation, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-12-10(13(18)19)8-9-6-4-5-7-11(9)16-12/h8H,4-7H2,1-3H3,(H,18,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPJMYSNNWBYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2CCCCC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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